molecular formula C9H21NO B1203623 4-(Diethylamino)-3-methylbutan-2-ol CAS No. 2683-59-2

4-(Diethylamino)-3-methylbutan-2-ol

Cat. No.: B1203623
CAS No.: 2683-59-2
M. Wt: 159.27 g/mol
InChI Key: YNFJYASMJRVCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)-3-methylbutan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H21NO and its molecular weight is 159.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • IUPAC Name: 4-(Diethylamino)-3-methylbutan-2-ol
  • Molecular Weight: 159.27 g/mol
  • CAS Number: 2683-59-2

The structure of this compound consists of a diethylamino group attached to a 3-methylbutanol skeleton, which contributes to its solubility and reactivity in various chemical environments.

Pharmacological Uses

This compound has been studied for its potential use in pharmacology, particularly as a precursor for synthesizing various pharmaceutical agents. Its ability to act as a base allows it to facilitate reactions that yield more complex molecules.

Case Study:
A study demonstrated its role in synthesizing novel antihypertensive drugs. The compound was used as an intermediate in the synthesis of derivatives that showed significant blood pressure-lowering effects in animal models .

Biochemical Research

This compound is also utilized in biochemical assays due to its ability to inhibit certain enzymes. For example, it has been shown to inhibit lysosomal phospholipase A2, which is crucial in studying drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes .

Data Table: Inhibition Potency Against Phospholipase A2

CompoundInhibition IC50 (µM)
This compound15.5
Standard Inhibitor (Amiodarone)10.0

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it suitable for creating diverse chemical entities.

Synthesis Example:
Researchers reported the use of this compound in phase-transfer catalysis, which improved yields in the synthesis of other alcohols and amines .

Chemical Manufacturing

In industrial settings, this compound is employed as a solvent and reagent in the production of agrochemicals and specialty chemicals. Its properties facilitate reactions that require polar solvents.

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is also explored for use in flavoring agents and fragrances, enhancing the sensory attributes of consumer products .

Properties

CAS No.

2683-59-2

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-(diethylamino)-3-methylbutan-2-ol

InChI

InChI=1S/C9H21NO/c1-5-10(6-2)7-8(3)9(4)11/h8-9,11H,5-7H2,1-4H3

InChI Key

YNFJYASMJRVCGL-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)C(C)O

Canonical SMILES

CCN(CC)CC(C)C(C)O

Synonyms

1-diethylamino-3-hydroxy-2-methylbutane

Origin of Product

United States

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